methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
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Description
Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H18N4O6S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.09470548 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, an oxadiazole moiety, and a dihydropyridine structure. Its synthesis typically involves multi-step reactions starting from accessible precursors. The general synthetic route includes:
- Formation of the oxadiazole ring : This may involve cyclization reactions between hydrazides and carboxylic acids.
- Dihydropyridine synthesis : Utilizing appropriate aldehydes and amines under acidic conditions to yield the desired dihydropyridine.
- Final coupling : The acetamido group is introduced to the thiophene core through acylation reactions.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, comparable to established antibiotics like streptomycin and neomycin.
Anticancer Activity
The biological activity of this compound extends to anticancer properties. Studies have demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has been tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with promising results .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Mechanistic studies suggest that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing inflammation .
The mechanisms through which methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)thiophene-2-carboxylate exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and disrupting cellular processes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Its antimicrobial effects are partly attributed to the disruption of bacterial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
Research Findings and Case Studies
Properties
IUPAC Name |
methyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-30-15-6-3-13(4-7-15)20-24-21(32-25-20)14-5-8-18(28)26(11-14)12-17(27)23-16-9-10-33-19(16)22(29)31-2/h3-11H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNJCBWFVJMGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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